Enhanced Lipophilicity Drives Superior Membrane Permeation vs. Unsubstituted Analog
The target compound exhibits a calculated LogP of 2.47 , which is strategically positioned within the optimal range for passive membrane permeability and oral bioavailability [1]. This value is driven by the 4-methoxyphenyl substituent, a confirmed enhancer of lipophilicity and cellular uptake . The unsubstituted parent compound, 4,5,6,7-Tetrahydro-1H-indazol-3(2H)-one (CAS 4344-73-4), has a significantly lower LogP (~1.0), potentially limiting its ability to cross lipid bilayers without active transport .
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.47 |
| Comparator Or Baseline | 4,5,6,7-Tetrahydro-1H-indazol-3(2H)-one (CAS 4344-73-4), LogP = ~1.0 (estimated from unsubstituted pyrazolone core) |
| Quantified Difference | ~1.5 LogP units higher (approx. 30-fold increased lipophilicity) |
| Conditions | Calculated property (XLogP3 method) |
Why This Matters
The 30-fold higher lipophilicity predicts demonstrably better passive membrane diffusion, which is critical for intracellular target engagement in cell-based NADPH oxidase inhibition assays.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
